molecular formula C13H11N5O3 B15002607 2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole

2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B15002607
M. Wt: 285.26 g/mol
InChI Key: UHEPSEPCTXCBHQ-UHFFFAOYSA-N
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Description

2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that combines the structural motifs of imidazole and oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-5-nitro-1H-imidazole with a suitable oxadiazole precursor under controlled conditions. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects. The compound can also inhibit certain enzymes, disrupting metabolic pathways and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole is unique due to the presence of both imidazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds with only one of these rings .

Properties

Molecular Formula

C13H11N5O3

Molecular Weight

285.26 g/mol

IUPAC Name

2-[(2-methyl-5-nitroimidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C13H11N5O3/c1-9-14-7-12(18(19)20)17(9)8-11-15-16-13(21-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

UHEPSEPCTXCBHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC2=NN=C(O2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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